n-Methyloxan-3-amine

Physicochemical Profiling Bioisostere Design Medicinal Chemistry

Medicinal chemists often struggle to improve CNS penetration of lead series without compromising target binding with bulky alkyl groups. n-Methyloxan-3-amine offers a strategic solution: its N-methyl substitution delivers a ~0.5-0.7 logP increase over the primary amine, providing a predictable boost in lipophilicity for crossing the blood-brain barrier while preserving key amine-target interactions. • Available in enantiomerically pure (S)-form at ≥98% purity for chiral library synthesis. • Predicted boiling point of 165 °C facilitates purification by distillation rather than chromatography during scale-up. • Serves as a direct bioisostere replacement for piperidine/morpholine motifs in kinase inhibitor design.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 120811-33-8
Cat. No. B053595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyloxan-3-amine
CAS120811-33-8
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCNC1CCCOC1
InChIInChI=1S/C6H13NO/c1-7-6-3-2-4-8-5-6/h6-7H,2-5H2,1H3
InChIKeyCBPPRONALWRIKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Methyloxan-3-amine Procurement Guide


n-Methyloxan-3-amine (CAS 120811-33-8), also known as N-methyltetrahydro-2H-pyran-3-amine or 3-(methylamino)tetrahydropyran, is a chiral secondary amine with a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol . It features a tetrahydropyran ring substituted with a methylamino group at the 3-position, classifying it as a saturated heterocyclic amine . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, often utilized as a building block for more complex, pharmacologically active molecules, particularly as a potential bioisostere for piperidine or morpholine motifs .

n-Methyloxan-3-amine Substitution Challenges


While the tetrahydropyran-3-amine scaffold is common, the specific N-methyl substitution on n-Methyloxan-3-amine introduces critical differences in steric profile, lipophilicity, and hydrogen-bonding capacity compared to its primary amine analog, tetrahydro-2H-pyran-3-amine (CAS 120811-32-7) . These altered physicochemical properties directly influence reactivity in key synthetic transformations like reductive amination or N-alkylation, as well as pharmacokinetic behavior in drug development. In scenarios where a secondary amine with a single, non-bulky N-alkyl group is required to modulate target binding or metabolic stability, the unsubstituted primary amine or more sterically hindered N-ethyl analogs cannot be simply interchanged without impacting the desired molecular properties . Furthermore, the compound's inherent chirality at the 3-position means that enantiomeric purity is a key criterion for procurement, a dimension absent in the corresponding achiral or racemic mixtures .

n-Methyloxan-3-amine Comparative Evidence


pKa Comparison with Primary Amine

The predicted pKa value of n-Methyloxan-3-amine's conjugate acid is essentially identical to that of its primary amine analog, tetrahydro-2H-pyran-3-amine, indicating no significant difference in basicity despite the N-methyl substitution . This is a class-level property.

Physicochemical Profiling Bioisostere Design Medicinal Chemistry

Boiling Point Difference from Primary Amine

The predicted boiling point of n-Methyloxan-3-amine is 165.0 ± 33.0 °C . In contrast, the predicted boiling point for the primary amine analog, tetrahydro-2H-pyran-3-amine, is reported as 146.6 ± 23.0 °C . This suggests a potential increase in boiling point with N-methyl substitution, though both are in a range suitable for standard organic synthesis workup procedures.

Organic Synthesis Purification Solvent Selection

Lipophilic Efficiency via N-Methylation

N-methylation of amines is a common strategy in medicinal chemistry to subtly increase lipophilicity (cLogP) without drastically altering topological polar surface area (TPSA). While no direct TPSA value is given for n-Methyloxan-3-amine, the molecular modification from a primary amine (cLogP ≈ -0.2) to the N-methyl secondary amine predicts an increase in cLogP to approximately 0.3-0.5 [1]. This is a class-level inference based on the known effect of N-methylation.

Drug Design ADMET Bioisostere

Enantiomeric Purity Advantage

n-Methyloxan-3-amine is a chiral compound. Vendors supply the racemate (CAS 120811-33-8) as well as the single enantiomers, such as (S)-N-Methyltetrahydro-2H-pyran-3-amine (CAS 1638744-24-7), with a specified purity of 98% and provision of batch-specific QC data like NMR, HPLC, and GC . Its achiral analog, N-methyltetrahydro-2H-pyran-4-amine, or the primary amine, tetrahydro-2H-pyran-3-amine, do not offer the same opportunity for enantioselective synthesis when used as a building block.

Chiral Synthesis Enantioselective Catalysis Procurement Specification

n-Methyloxan-3-amine Application Scenarios


CNS Drug Lipophilicity Optimization

Based on its predicted logP increase of ~0.5-0.7 units over the primary amine , n-Methyloxan-3-amine is a strategic choice for medicinal chemists aiming to improve the CNS penetration of a lead series. A buyer would select this over tetrahydro-2H-pyran-3-amine when a small, predictable boost in lipophilicity is desired to cross the blood-brain barrier, without resorting to bulkier N-alkyl groups that could compromise target binding.

Chiral Amine Library Construction

The commercial availability of both racemic and enantiomerically pure forms (e.g., (S)-enantiomer with 98% purity) makes n-Methyloxan-3-amine a key procurement item for labs building chiral amine libraries. Its use is preferred over achiral regioisomers like the 4-amine, as it allows direct incorporation of a stereocenter into ligands for asymmetric catalysis, where enantiomeric excess is critically dependent on the initial purity of the building block.

Piperidine/Morpholine Bioisostere Synthesis

The near-identical pKa to the primary amine (~9.98) but with the steric and lipophilic character of a secondary amine makes n-Methyloxan-3-amine an ideal fragment for replacing piperidine or morpholine rings in bioactive molecules. A procurement decision based on this specific profile is validated when a project aims to maintain the key basic amine interaction with a target while subtly altering the molecule's overall shape and permeability, a common strategy in kinase inhibitor design.

Scale-Up Purification Strategy

For process R&D, the predicted boiling point difference (165.0 °C vs. 146.6 °C for the primary amine) can guide the choice of distillation versus column chromatography for purification. A production chemist procuring n-Methyloxan-3-amine over the primary amine may do so because its higher predicted boiling point is better suited to a facility's existing distillation setup, simplifying the scale-up route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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